molecular formula C19H22N2O5S B248423 1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B248423
M. Wt: 390.5 g/mol
InChI Key: MMMBLHIJRQAWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxy-benzenesulfonyl group and a methoxy-phenyl-methanone group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methoxy-benzenesulfonyl and methoxy-phenyl-methanone groups. Common reagents used in these reactions include methoxybenzene, sulfonyl chloride, and piperazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.

    4-Methoxyphenylacetonitrile: Another compound with a methoxy group, used in different applications.

    2-(4-Chlorophenyl)ethylamine: A structurally related compound with different functional groups.

Uniqueness

What sets 1-(3-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C19H22N2O5S/c1-25-16-6-8-18(9-7-16)27(23,24)21-12-10-20(11-13-21)19(22)15-4-3-5-17(14-15)26-2/h3-9,14H,10-13H2,1-2H3

InChI Key

MMMBLHIJRQAWHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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